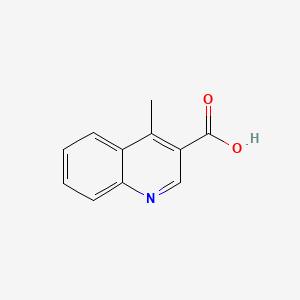

4-Methylquinoline-3-carboxylic acid

Übersicht

Beschreibung

“4-Methylquinoline-3-carboxylic acid” is a derivative of quinoline, a heterocyclic compound with versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, including “4-Methylquinoline-3-carboxylic acid”, has been a subject of numerous studies. For instance, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “4-Methylquinoline-3-carboxylic acid” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C11H9NO2, and the molecular weight is 203.2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methylquinoline-3-carboxylic acid” include a melting point of 231-233°C . It is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation : The compound has been used in the synthesis of various quinoline derivatives. For instance, a study synthesized quinoline-4-carboxylic acid and its derivatives through a multi-step process involving reactions such as the Skraup reaction and hydrolysis (Brasyunas et al., 1988).

Flavour Ingredient and Toxicological Evaluation : A derivative, 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, was evaluated for its safety as a flavor ingredient in food and beverage applications. This evaluation included studies on mutagenicity, toxicity, and pharmacokinetics (Arthur et al., 2015).

Pharmaceutical Applications : Substituted isoquinolines, which are structurally similar to 4-Methylquinoline-3-carboxylic acid, have shown potential as drug candidates, particularly as prolylhydroxylase inhibitors. This application was highlighted in a mass spectrometric study focusing on bisubstituted isoquinolines (Thevis et al., 2008).

Antibacterial and Antifungal Agents : Certain derivatives of quinoline carboxylic acids have been synthesized and tested as nalidixic acid analogs for their antibacterial activities. However, the activities were found to be very weak (Stefancich et al., 1987).

Photoluminescence and Semiconductor Properties : A study on a zinc complex containing 3-hydroxy-2-methylquinoline-4-carboxylic acid revealed interesting photoluminescent properties, showing potential applications in materials science (Yi et al., 2019).

Supramolecular Chemistry : The noncovalent interactions between 2-methylquinoline (structurally related to 4-Methylquinoline-3-carboxylic acid) and various carboxylic acids have been studied, leading to increased understanding of their role in supramolecular chemistry (Gao et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Quinoline and its derivatives, including “4-Methylquinoline-3-carboxylic acid”, have potential for industrial and medicinal applications . Future research may focus on developing new effective chemotropic agents, designing, synthesizing, and evaluating their antibacterial and antioxidant activities .

Wirkmechanismus

Target of Action

It’s worth noting that quinoline derivatives have been found to target dihydroorotate dehydrogenase (dhodh), a mitochondrial enzyme involved in the de novo synthesis of pyrimidines .

Mode of Action

For instance, brequinar, a quinoline derivative, inhibits DHODH, thereby disrupting pyrimidine synthesis .

Biochemical Pathways

Quinoline derivatives are known to affect the pyrimidine synthesis pathway by inhibiting dhodh .

Result of Action

The inhibition of dhodh by quinoline derivatives can lead to a decrease in pyrimidine synthesis, affecting various cellular processes such as dna replication .

Eigenschaften

IUPAC Name |

4-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-8-4-2-3-5-10(8)12-6-9(7)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUSXQGMZHRAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717233 | |

| Record name | 4-Methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylquinoline-3-carboxylic acid | |

CAS RN |

103907-10-4 | |

| Record name | 4-Methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)

![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)